Toremifene

Description

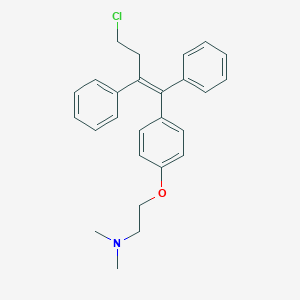

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCLJVABOIYOMF-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89778-27-8 (citrate (1:1)) | |

| Record name | Toremifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023689 | |

| Record name | Toremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Toremifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.09e-04 g/L | |

| Record name | Toremifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89778-26-7 | |

| Record name | Toremifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toremifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toremifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOREMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Toremifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108-110 °C, 108 - 110 °C | |

| Record name | Toremifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toremifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Toremifene's Mechanism of Action in ER+ Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toremifene, a chlorinated derivative of tamoxifen, is a first-generation selective estrogen receptor modulator (SERM) utilized in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its therapeutic efficacy is rooted in its competitive antagonism of estrogen signaling in breast tissue, leading to the inhibition of cancer cell growth and the induction of apoptosis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action in ER+ breast cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: Competitive Estrogen Receptor Antagonism

This compound's primary mechanism of action is its direct competition with 17β-estradiol (E2) for binding to the estrogen receptor alpha (ERα), the principal driver of hormonal signaling in ER+ breast cancer.[3][4] Upon binding to ERα, this compound induces a conformational change in the receptor that is distinct from the conformational change induced by E2. This altered conformation hinders the recruitment of co-activators and promotes the recruitment of co-repressors to the ERα complex. Consequently, the transcription of estrogen-responsive genes, which are crucial for cell proliferation and survival, is inhibited.[5]

Binding Affinity for Estrogen Receptor Alpha

| Compound | IC50 (Rat Uterine Cytosol) | Dissociation Constant (Kd) (Rat Uterus) |

| This compound | 0.5 µmol/L[6] | 1 nM[6] |

Cellular Effects of this compound in ER+ Breast Cancer Cells

The antagonism of ERα signaling by this compound culminates in several key cellular outcomes that contribute to its anti-tumor activity.

Inhibition of Cell Proliferation

This compound effectively inhibits the proliferation of ER+ breast cancer cell lines, such as MCF-7, in a dose-dependent manner.[7][8] The inhibitory effect becomes more pronounced as the concentration of this compound increases.[7]

| This compound Concentration | Cell Viability (% of Control) in MCF-7 Cells (24h) |

| 1 µM | Inhibition observed[7] |

| 5 µM | Significant decrease in S and G2/M phase cells[7] |

| 10 µM | Greater inhibition observed[7] |

| IC50 | 18.9 ± 4.1 μM [9] |

Induction of Apoptosis

Beyond cytostatic effects, this compound also induces programmed cell death, or apoptosis, in ER+ breast cancer cells.[10] This is a crucial aspect of its tumor-regressive capabilities. Treatment of MCF-7 cells with this compound leads to morphological changes characteristic of apoptosis.[10]

| This compound Concentration | Apoptotic Cells (%) in MCF-7 Cells (3 days) |

| 7.5 µM | ~60%[10] |

Regulation of Estrogen-Responsive Genes

This compound's interaction with ERα leads to the altered expression of key estrogen-responsive genes. This includes the downregulation of genes that promote cell growth and the upregulation of genes that inhibit proliferation and promote apoptosis.

| Gene | Effect of this compound Treatment |

| pS2 (TFF1) | Decreased mRNA levels[10] |

| TRPM-2 (Clusterin) | Elevated mRNA levels[10] |

| TGF-β1 | Elevated mRNA levels[10] |

Modulation of Key Signaling Pathways

This compound's mechanism of action extends beyond direct ERα antagonism and involves the modulation of other critical signaling pathways implicated in breast cancer progression.

Inhibition of the IGF-1 Signaling Pathway

The insulin-like growth factor (IGF-1) signaling pathway is a key driver of breast cancer cell growth and survival, and its crosstalk with the ER pathway is well-established.[11] this compound has been shown to inhibit IGF-1-stimulated cell growth.[11][12] This is, in part, achieved by decreasing the levels of IGF-1 in the tumor microenvironment.[11] Studies have shown that this compound can decrease IGF-1 levels by approximately 20%.[3]

Attenuation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a downstream effector of both ERα and IGF-1R signaling and plays a central role in cell proliferation. This compound and its metabolites have been demonstrated to suppress the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling cascade.[12] This inhibition contributes to the suppression of IGF-1-stimulated breast cancer cell growth.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of ER)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

This compound (test compound)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat uterine cytosol by homogenizing uteri from ovariectomized rats in TEDG buffer and centrifuging to obtain the cytosolic fraction.

-

In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg of protein) and a single concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM).

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Incubate the mixture overnight at 4°C to allow for competitive binding to reach equilibrium.

-

Separate bound from unbound radioligand by adding HAP slurry and washing the pellets.

-

Quantify the amount of bound [3H]-17β-estradiol in each tube using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of ER+ breast cancer cells, which is indicative of cell viability and proliferation.

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This technique is used to quantify the changes in mRNA levels of specific genes in response to this compound treatment.

Materials:

-

MCF-7 cells

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (pS2, TRPM-2, TGF-β1) and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Treat MCF-7 cells with various concentrations of this compound for a specified time.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

-

The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells relative to untreated controls, normalized to the reference gene.

Western Blot Analysis for Protein Expression and Phosphorylation

This method is used to detect and quantify the levels of specific proteins, such as ERα and phosphorylated ERK, in cell lysates.

Materials:

-

MCF-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERα, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MCF-7 cells with this compound as required.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein levels.

Visualizations of Signaling Pathways and Workflows

Caption: this compound's core mechanism of action in ER+ breast cancer cells.

Caption: A generalized workflow for investigating this compound's effects.

Conclusion

This compound exerts its anti-cancer effects in ER+ breast cancer through a multi-faceted mechanism. Its primary action is the competitive antagonism of ERα, leading to the inhibition of estrogen-driven cell proliferation and the induction of apoptosis. Furthermore, this compound modulates the IGF-1 and MAPK/ERK signaling pathways, further contributing to its anti-proliferative and pro-apoptotic effects. This in-depth guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the ongoing efforts to combat ER+ breast cancer.

References

- 1. Effects of this compound, a Selective Estrogen Receptor Modulator, on Spontaneous and Stimulated GH Secretion, IGF-I, and IGF-Binding Proteins in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of the antiestrogen this compound on growth of the human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound on the growth, hormone receptors and insulin-like growth factor-1 of hormone-dependent MCF-7 tumors in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pieronline.jp [pieronline.jp]

- 11. Effects of this compound, a Selective Estrogen Receptor Modulator, on Spontaneous and Stimulated GH Secretion, IGF-I, and IGF-Binding Proteins in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Toremifene Citrate's Effect on Estrogen Receptor Alpha Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toremifene citrate (B86180) is a first-generation selective estrogen receptor modulator (SERM) utilized in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its therapeutic efficacy is rooted in its differential interaction with the estrogen receptor alpha (ERα), acting as an antagonist in breast tissue while exhibiting partial agonist effects in other tissues such as bone and the uterus.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action on ERα signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound Citrate and ERα Signaling

This compound citrate is a nonsteroidal triphenylethylene (B188826) derivative that exerts its biological effects by competitively binding to the estrogen receptor.[5] ERα, a ligand-activated transcription factor, plays a pivotal role in the development and proliferation of the majority of breast cancers. Upon binding its natural ligand, 17β-estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in cell growth and proliferation.

This compound, as a SERM, modulates this pathway by inducing a distinct conformational change in ERα upon binding. This altered conformation hinders the recruitment of coactivators essential for transcriptional activation in breast cancer cells, thereby blocking estrogen-driven cell proliferation.[6] However, in other cellular contexts, the this compound-ERα complex can recruit different sets of co-regulatory proteins, leading to partial agonist effects.

Quantitative Data on this compound's Interaction with ERα

The interaction of this compound with ERα and its functional consequences have been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: ERα Binding Affinity and Cellular Potency of this compound

| Compound | Assay Type | Cell Line/System | Endpoint | Value | Reference(s) |

| This compound | Cell Proliferation | Ac-1 | IC50 | 1 ± 0.3 µM | [4] |

| Tamoxifen (B1202) (for comparison) | Cell Proliferation | MCF-7 | IC50 | 10.045 µM | [7] |

| Tamoxifen (for comparison) | Competitive Binding | wt-ERαLBD | IC50 | Not specified, but higher than active metabolites | [8][9] |

Table 2: Effect of this compound and Related SERMs on ERα Target Gene Expression

| Compound | Gene Target | Cell Line | Effect | Magnitude of Effect | Reference(s) |

| This compound | Various (p53, Bcl-2, etc.) | Rat Mammary Adenocarcinoma | Altered Expression | Not quantified | [5] |

| Tamoxifen (for comparison) | pS2 | Human Breast Cancer | Inhibition | 70% (control) vs. 21% (TAM-treated) pS2 positive tumors | [10][11] |

| Tamoxifen (for comparison) | GREB1 | Breast Cancer Cells | Decreased Expression | Not specified | [12] |

Core Signaling Pathways and Mechanisms of Action

This compound's modulation of ERα signaling is a multi-step process involving competitive binding, conformational changes, and altered recruitment of transcriptional co-regulators.

Competitive Binding to the ERα Ligand Binding Pocket

This compound directly competes with endogenous estradiol (B170435) for binding to the ligand-binding domain (LBD) of ERα. This competitive inhibition is the initial and critical step in its mechanism of action.

Modulation of Co-regulator Recruitment

The conformation of the ERα LBD is altered differently by estradiol and this compound. The estradiol-bound receptor readily recruits coactivators, which possess histone acetyltransferase (HAT) activity, leading to chromatin remodeling and gene transcription. In breast cancer cells, the this compound-bound ERα fails to efficiently recruit coactivators and instead promotes the binding of corepressors. Corepressors are associated with histone deacetylase (HDAC) activity, which maintains a condensed chromatin state, thereby repressing gene transcription.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on ERα signaling.

ERα Competitive Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to ERα.

Objective: To quantify the binding affinity of this compound for ERα by determining its IC50 value.

Materials:

-

Purified recombinant human ERα or rat uterine cytosol as a source of ERα.

-

[3H]-17β-estradiol (radioligand).

-

This compound citrate and unlabeled 17β-estradiol (for standard curve).

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Hydroxyapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled estradiol in the assay buffer. The final concentrations should span a wide range to generate a complete competition curve (e.g., 10^-11 M to 10^-5 M).

-

Binding Reaction: In microcentrifuge tubes, combine the ERα preparation, a fixed concentration of [3H]-estradiol (typically at or below the Kd), and varying concentrations of either unlabeled estradiol (for the standard curve) or this compound. Include tubes for total binding (only [3H]-estradiol and ERα) and non-specific binding (with a large excess of unlabeled estradiol).

-

Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellet multiple times with cold assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the final pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-estradiol.

ERα Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to modulate the transcriptional activity of ERα.

Objective: To determine the dose-dependent agonist and antagonist effects of this compound on ERα-mediated gene transcription.

Materials:

-

A human breast cancer cell line expressing endogenous ERα (e.g., MCF-7) or a host cell line (e.g., HEK293) transfected with an ERα expression vector.

-

An estrogen-responsive reporter plasmid containing multiple EREs upstream of a luciferase gene (e.g., pERE-Luc).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Cell culture medium, charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

This compound citrate, 17β-estradiol.

-

Transfection reagent.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells in medium supplemented with charcoal-stripped serum. Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with:

-

Agonist mode: Increasing concentrations of this compound alone to assess for any partial agonist activity.

-

Antagonist mode: A fixed, sub-maximal concentration of estradiol (e.g., EC50) combined with increasing concentrations of this compound.

-

-

Incubation: Incubate the treated cells for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the log of the this compound concentration. For antagonist mode, calculate the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the in vivo interaction of ERα and its co-regulators with the promoter regions of target genes in the presence of this compound.

Objective: To determine if this compound promotes the recruitment of corepressors and inhibits the recruitment of coactivators to the promoters of ERα target genes.

Materials:

-

ERα-positive breast cancer cells (e.g., MCF-7).

-

This compound citrate, 17β-estradiol.

-

Formaldehyde for cross-linking.

-

Cell lysis and chromatin shearing reagents (e.g., sonicator).

-

Antibodies specific for ERα, a coactivator (e.g., SRC-3), and a corepressor (e.g., NCoR).

-

Protein A/G magnetic beads.

-

Reagents for reverse cross-linking and DNA purification.

-

Primers for qPCR targeting the EREs of specific genes (e.g., pS2, GREB1).

-

qPCR instrument and reagents.

Procedure:

-

Cell Treatment and Cross-linking: Treat MCF-7 cells with vehicle, estradiol, or this compound. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against ERα, a coactivator, or a corepressor. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

qPCR Analysis: Quantify the amount of specific DNA sequences (e.g., pS2 promoter) in the immunoprecipitated DNA samples by qPCR.

-

Data Analysis: Express the results as a percentage of the input chromatin to determine the relative enrichment of the target protein at the specific gene promoter under different treatment conditions.

Conclusion

This compound citrate's therapeutic effect in ER-positive breast cancer is a direct consequence of its complex interaction with ERα. By competitively binding to the receptor, it induces a conformational state that favors the recruitment of corepressors over coactivators in breast tissue, leading to the repression of estrogen-dependent genes that drive cell proliferation. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals to further investigate the nuanced molecular pharmacology of this compound and other SERMs, paving the way for the development of more effective and tissue-selective endocrine therapies.

References

- 1. pS2 protein: a marker improving prediction of response to neoadjuvant tamoxifen in post-menopausal breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The effect of this compound on the expression of genes in a rat mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of tamoxifen on pS2 expression in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Role for Growth Regulation by Estrogen in Breast Cancer 1 (GREB1) in Hormone-Dependent Cancers [mdpi.com]

Toremifene's Partial Agonist Activity in Bone Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toremifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific effects, acting as an estrogen antagonist in breast tissue and as a partial estrogen agonist in other tissues, including bone.[1][2] This dual activity makes it a compound of significant interest, particularly in patient populations at risk for bone loss, such as men undergoing androgen deprivation therapy (ADT) for prostate cancer and postmenopausal women. This technical guide provides an in-depth investigation into the partial agonist activity of this compound in bone cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The effects of this compound on bone health have been evaluated in multiple clinical trials. The following tables summarize the key quantitative findings on Bone Mineral Density (BMD) and bone turnover markers.

Table 1: Effect of this compound on Bone Mineral Density (BMD)

| Clinical Study Population | Treatment Group | Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Femoral Neck BMD Change | Reference |

| Men on ADT for Prostate Cancer | This compound (80 mg/day) | 12 months | +1.6% | +0.7% | +0.2% | [3][4] |

| Placebo | 12 months | -0.7% | -1.3% | -1.3% | [3][4] | |

| Between-Group Difference | +2.3% | +2.0% | +1.5% | [4] | ||

| Men on ADT for Prostate Cancer | This compound (80 mg/day) | 24 months | +2.3% | +1.9% | +1.9% | [5] |

| Placebo | 24 months | - | - | - | [5] | |

| Postmenopausal Breast Cancer Patients | This compound (40 mg/day) | 12 months | -0.3% to -0.9% (slight trend toward a fall) | - | - | [6] |

| Tamoxifen (B1202) (20 mg/day) | 12 months | +2.0% | - | +1.0% | [6] |

Table 2: Effect of this compound on Bone Turnover Markers

| Clinical Study Population | Treatment Group | Duration | Bone Formation Marker (BAP) Change | Bone Resorption Marker (NTX) Change | Reference |

| Postmenopausal Breast Cancer Patients | This compound (40 mg/day) | 6 months | - | -22.0% | [7] |

| 12 months | -12.1% | Maintained decrease | [7] | ||

| Anastrozole (B1683761) (1 mg/day) | 6 months | +26.0% | - | [7] | |

| 12 months | +29.2% | - | [7] | ||

| 24 months | - | +21.3% | [7] | ||

| Postmenopausal Breast Cancer Patients | This compound (40 mg/day) | 6 months | No significant influence | -16% (mean fall) | [6] |

| Tamoxifen (20 mg/day) | 6 months | -25% (mean fall in osteocalcin) | -33% (mean fall) | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's effects on bone cells.

Clinical Measurement of Bone Mineral Density

Objective: To assess changes in bone mineral density in patients treated with this compound.

Methodology: Dual-Energy X-ray Absorptiometry (DXA)

-

Patient Population: As described in the respective clinical trials (e.g., men aged 50 years or older with prostate cancer receiving ADT).[3][4][5][8]

-

Procedure:

-

Patients are positioned on the DXA scanner table.

-

BMD is measured at the lumbar spine (L1-L4), total hip, and femoral neck.

-

Measurements are taken at baseline and at specified follow-up intervals (e.g., 12 and 24 months).

-

Standardized quality control procedures are followed for the DXA instrument.

-

-

Data Analysis: Percentage change in BMD from baseline is calculated for each anatomical site and compared between treatment and placebo groups.

Assessment of Bone Turnover Markers

Objective: To measure the effect of this compound on the rate of bone formation and resorption.

Methodology: Immunoassays

-

Sample Collection: Serum and/or urine samples are collected from patients at baseline and at specified time points during the study.

-

Markers of Bone Formation:

-

Bone-specific alkaline phosphatase (BAP): Measured in serum using an immunoassay.

-

Osteocalcin: Measured in serum via immunoassay.

-

Aminoterminal propeptide of type I procollagen (B1174764) (PINP): Measured in serum.

-

-

Markers of Bone Resorption:

-

N-telopeptide of type I collagen (NTX): Measured in urine or serum using an enzyme-linked immunosorbent assay (ELISA).

-

C-terminal telopeptide of type I collagen (CTX): Measured in serum.

-

-

Data Analysis: The mean percentage change from baseline for each marker is calculated and compared between treatment groups.[6][7]

In Vitro Osteoclast Activity Assay

Objective: To determine the direct effect of this compound on osteoclast formation and function.

Methodology: TRAP Staining and Resorption Pit Assay

-

Cell Culture:

-

Isolate osteoclast precursors from bone marrow or use a suitable cell line (e.g., RAW 264.7 macrophages).

-

Culture cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

Treat cells with varying concentrations of this compound, 17β-estradiol (positive control), and vehicle control.

-

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

Resorption Pit Assay:

-

Culture osteoclasts on bone slices or a synthetic calcium phosphate (B84403) matrix.

-

After the culture period, remove the cells and visualize the resorption pits using microscopy.

-

Quantify the resorbed area.

-

-

Data Analysis: Compare the number of TRAP-positive osteoclasts and the total resorbed area between different treatment groups.

In Vitro Osteoblast Activity Assay

Objective: To assess the effect of this compound on osteoblast function.

Methodology: Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture:

-

Culture osteoblast-like cells (e.g., Saos-2, MG-63) or primary osteoblasts.

-

Treat cells with this compound at various concentrations.

-

-

ALP Activity Assay:

-

Data Analysis: Normalize ALP activity to total protein content and compare the results across different treatment conditions.

Signaling Pathways and Mechanisms of Action

This compound's partial agonist activity in bone is primarily mediated through its interaction with estrogen receptors, which in turn modulates key signaling pathways involved in bone remodeling.

Estrogen Receptor Signaling Pathway

This compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). In bone cells, this binding initiates a conformational change in the receptor, leading to the recruitment of co-activators (agonist activity) rather than co-repressors. This results in the transcription of estrogen-responsive genes that promote osteoblast survival and inhibit osteoclast activity.

RANKL/OPG Signaling Pathway

The RANK/RANKL/OPG signaling axis is a critical regulator of osteoclastogenesis. Osteoblasts and stromal cells produce RANKL (Receptor Activator of Nuclear Factor κB Ligand), which binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation. Osteoprotegerin (OPG) acts as a decoy receptor, binding to RANKL and preventing it from activating RANK. Estrogenic compounds, including this compound, are known to shift the RANKL/OPG ratio in favor of OPG, thereby inhibiting osteoclast formation and activity.

Experimental Workflow for Investigating this compound in Bone Cells

The following diagram outlines a typical experimental workflow for the preclinical and clinical investigation of this compound's effects on bone.

Conclusion

This compound demonstrates clear partial estrogen agonist activity in bone tissue. Clinical evidence robustly supports its efficacy in increasing bone mineral density and reducing bone turnover, particularly in men undergoing androgen deprivation therapy. The primary mechanism of action involves the modulation of estrogen receptor signaling, leading to a favorable shift in the RANKL/OPG ratio, which ultimately suppresses osteoclast activity and supports bone health. Further research into the long-term effects and comparative efficacy of this compound in different patient populations will continue to refine its therapeutic application in the management of bone loss. This technical guide provides a comprehensive overview for researchers and drug development professionals engaged in the study of SERMs and their impact on bone metabolism.

References

- 1. This compound Citrate - NCI [cancer.gov]

- 2. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 3. This compound increases bone mineral density in men receiving androgen deprivation therapy for prostate cancer: interim analysis of a multicenter phase 3 clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound INCREASES BONE MINERAL DENSITY IN MEN RECEIVING ANDROGEN DEPRIVATION THERAPY FOR PROSTATE CANCER: INTERIM ANALYSIS OF A MULTICENTER PHASE 3 CLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound to Reduce Fracture Risk in Men Receiving Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of effects of tamoxifen and this compound on bone biochemistry and bone mineral density in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound and anastrozole on serum lipids and bone metabolism in postmenopausal females with estrogen receptor-positive breast cancer: the results of a 2-year multicenter open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound to reduce fracture risk in men receiving androgen deprivation therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labchem.fujifilm-wako.com.cn [labchem.fujifilm-wako.com.cn]

- 10. urmc.rochester.edu [urmc.rochester.edu]

- 11. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. biocat.com [biocat.com]

- 14. drmillett.com [drmillett.com]

- 15. Primary human osteoblasts with reduced alkaline phosphatase and matrix mineralization baseline capacity are responsive to extremely low frequency pulsed electromagnetic field exposure — Clinical implication possible - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific activity of skeletal alkaline phosphatase in human osteoblast-line cells regulated by phosphate, phosphate esters, and phosphate analogs and release of alkaline phosphatase activity inversely regulated by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TNF-α stimulates alkaline phosphatase and mineralization through PPARγ inhibition in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alkaline Phosphatase Electrochemical Micro-Sensor Based on 3D Graphene Networks for the Monitoring of Osteoblast Activity - PMC [pmc.ncbi.nlm.nih.gov]

Toremifene's Impact on Prostate Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of toremifene, a selective estrogen receptor modulator (SERM), in the proliferation of prostate cancer cell lines. It synthesizes findings on its mechanism of action, effects on cell viability, and modulation of key signaling pathways, supported by experimental data and detailed protocols.

Introduction: this compound and Prostate Cancer

Prostate cancer is a predominantly hormone-dependent malignancy, with androgen receptor (AR) signaling being a primary driver of its growth. However, the estrogen axis also plays a critical, albeit complex, role. The prostate gland expresses both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). ERα is considered to accelerate prostate growth, while ERβ may block it[1]. This compound is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects[2][3]. In the context of the prostate, this compound primarily acts as an ERα antagonist, providing a rationale for its investigation as a therapeutic and chemopreventive agent[4][5]. Clinical studies have shown that this compound can reduce the incidence of prostate cancer in men with high-grade prostatic intraepithelial neoplasia (HGPIN), a precursor to prostate cancer[6][7][8].

Mechanism of Action in Prostate Cancer Cells

This compound's primary mechanism involves competitive binding to estrogen receptors, thereby blocking estrogen-mediated signaling pathways that can promote cell division and growth[9]. Its chemopreventive activity may occur through non-androgenic pathways, specifically by modulating estrogen receptor signaling[10].

-

Estrogen Receptor Modulation : In prostate tissue, ERα expression is linked to cancer progression and poorer survival, while ERβ appears to have an anti-oncogenic role[11]. This compound's antagonistic effect on ERα is thought to be a key component of its tumor-inhibitory effects[4][5]. At lower doses, this compound is more effective at blocking ERα than ERβ, which may explain why lower doses have shown strong clinical effects[1].

-

Androgen Receptor Interaction : this compound has also been shown to inhibit the transactivation activity of the androgen receptor (AR) in certain prostate cancer cell lines, such as DU-145[12]. However, in LNCaP cells, which have a mutated AR, this compound did not inhibit AR activity[12]. This suggests a cell-line-specific interaction with androgen signaling pathways.

-

Induction of Apoptosis and Cell Cycle Arrest : this compound can modulate genes involved in cell cycle regulation and apoptosis (programmed cell death)[9]. In vascular smooth muscle cells, this compound has been shown to induce G0/G1 phase cell cycle arrest and promote apoptosis through the mitochondrial signaling pathway, evidenced by increased caspase-3 and caspase-9 activity[13]. While this was not in prostate cancer cells, it points to a potential general mechanism.

Quantitative Effects on Prostate Cancer Cell Proliferation

The inhibitory effects of this compound have been observed in various prostate cancer cell lines, which represent different stages and characteristics of the disease.

-

PC-3 : Derived from a bone metastasis, androgen-refractory, and highly metastatic[14].

-

DU-145 : Derived from a brain metastasis, androgen-refractory, with moderate metastatic potential[14].

-

LNCaP : Derived from a lymph node metastasis, androgen-sensitive, with low metastatic potential[14].

While specific IC50 values for this compound across these cell lines are not consistently reported in the provided search results, studies confirm its inhibitory action. For example, this compound treatment led to a significant reduction in the proliferation of the PC3M cell line, which expresses ERα[6]. The tables below summarize reported IC50 values for other common chemotherapeutic agents in these cell lines to provide context for typical drug sensitivity ranges.

Table 1: IC50 Values of Common Chemotherapeutics in Prostate Cancer Cell Lines

| Cell Line | Docetaxel (nM) | Cabazitaxel (nM) | Cisplatin (µM) |

| PC-3 | 1.9[15] | 1.6[15] | >200 (decreased to 50.6 with Pdcd5)[16] |

| DU-145 | 0.8[15] | 0.2[15] | >200 (decreased to 114.1 with Pdcd5)[16] |

| LNCaP | N/A | N/A | 15.17 (for compound 13, a pregnane (B1235032) derivative)[17] |

N/A: Data not available in the provided search results.

Signaling Pathways Modulated by this compound

This compound's antiproliferative effects are mediated through the modulation of several key signaling pathways.

This compound directly interferes with the ERα signaling cascade. By acting as an antagonist, it prevents estrogen from binding to ERα, thereby inhibiting the transcription of genes that promote cell growth and proliferation.

Caption: this compound competitively blocks estrogen binding to ERα.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases[18]. This compound has been shown to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the activation of caspase-9 and the executioner caspase-3[13]. This process is also regulated by the Bcl-2 family of proteins, where a decreased Bcl-2/Bax ratio favors apoptosis[16]. The tumor suppressor protein p53 is a master regulator of apoptosis, often mutated in cancer cells, which can affect their sensitivity to chemotherapy[18][19].

References

- 1. urologytimes.com [urologytimes.com]

- 2. This compound--a promising therapy for the prevention of prostate cancer and complications of androgen deprivation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Citrate - NCI [cancer.gov]

- 4. This compound, a selective estrogen receptor modulator, significantly improved biochemical recurrence in bone metastatic prostate cancer: a randomized controlled phase II a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nano-Targeted Delivery of this compound, an Estrogen Receptor-α Blocker in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cancernetwork.com [cancernetwork.com]

- 8. This compound for the prevention of prostate cancer in men with high grade prostatic intraepithelial neoplasia: results of a double-blind, placebo controlled, phase IIB clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 10. This compound prevents prostate cancer in the transgenic adenocarcinoma of mouse prostate model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estrogens and Their Receptors in Prostate Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of anti-estrogens on the androgen receptor activity and cell proliferation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The adverse effect of anticancer drug this compound on vascular smooth muscle cells is an important aspect of its tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. artelobio.com [artelobio.com]

- 16. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. p53 expression controls prostate cancer sensitivity to chemotherapy and the MDM2 inhibitor Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Estrogen Receptor: A Technical Guide to the Molecular Targets of Toremifene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toremifene, a selective estrogen receptor modulator (SERM), is a well-established therapeutic agent in the management of estrogen receptor-positive breast cancer. Its primary mechanism of action has long been attributed to its competitive antagonism of the estrogen receptor (ER), thereby inhibiting estrogen-dependent tumor growth. However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond the ER, encompassing a range of molecular targets that contribute to its therapeutic effects and potential applications in other diseases. This in-depth technical guide provides a comprehensive overview of the non-ER mediated molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling pathways involved.

Modulation of Drug Metabolism and Efflux

This compound and its metabolites are known to interact with key players in drug metabolism and transport, influencing its own pharmacokinetics and the efficacy of co-administered drugs.

Cytochrome P450 (CYP) Enzymes

This compound is both a substrate and an inhibitor of various cytochrome P450 enzymes, the primary family of enzymes responsible for drug metabolism.[1][2] Its interaction with these enzymes can lead to significant drug-drug interactions.

Data Presentation: Inhibition of Cytochrome P450 Isoforms by this compound

| CYP Isoform | Inhibition Type | Ki (μM) |

| CYP2B6 | Mixed-type | 3.8 |

| CYP2C8 | Non-competitive | 5.2 |

| CYP2C9 | Non-competitive | 8.9 |

| CYP2C19 | Non-competitive | 1.8 |

| CYP3A4 | Competitive | 10.2 |

Data compiled from multiple sources.

Experimental Protocols: Determination of CYP Inhibition Constants (Ki)

A common method to determine the inhibition constant (Ki) of a drug on a specific CYP isoform involves in vitro incubation assays using human liver microsomes or recombinant CYP enzymes.

Protocol: In Vitro CYP Inhibition Assay

-

Materials: Human liver microsomes (or recombinant CYP enzymes), specific CYP substrate (e.g., testosterone (B1683101) for CYP3A4), NADPH regenerating system, this compound, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation: A series of incubation mixtures are prepared containing varying concentrations of the CYP substrate and this compound with a fixed concentration of human liver microsomes.

-

Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation Conditions: The mixtures are incubated at 37°C for a specific time period.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: The formation of the metabolite of the specific CYP substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mode of inhibition (competitive, non-competitive, or mixed-type) and the Ki value are determined by analyzing the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and non-linear regression analysis.

P-glycoprotein (MDR1)

This compound has been shown to modulate the activity of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer cells.

Data Presentation: Effect of this compound on Doxorubicin (B1662922) Accumulation

| Cell Line | Treatment | Doxorubicin Accumulation (Area Under the Curve) | Fold Increase |

| MDA A-1 (Doxorubicin-resistant) | Control | 100 | - |

| MDA A-1 (Doxorubicin-resistant) | This compound (10 µM) | 256 | 2.56 |

| MDA 231 (Wild type) | Control | 100 | - |

| MDA 231 (Wild type) | This compound (10 µM) | 106 | 1.06 |

Data adapted from a study on doxorubicin accumulation in breast cancer cells.[3]

Experimental Protocols: Doxorubicin Accumulation Assay

This assay measures the ability of a compound to inhibit P-gp-mediated efflux of a fluorescent substrate, such as doxorubicin.

Protocol: Flow Cytometry-Based Doxorubicin Accumulation Assay

-

Cell Culture: Culture multidrug-resistant (e.g., MDA-A1) and parental (e.g., MDA-MB-231) breast cancer cells to 80-90% confluency.

-

Pre-incubation: Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified period (e.g., 18-20 hours).[3]

-

Doxorubicin Incubation: Add doxorubicin to the cell cultures and incubate for a defined time.

-

Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of doxorubicin in the cells using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular doxorubicin accumulation. The fold increase in accumulation in the presence of this compound is then calculated.

Mandatory Visualization: this compound's Impact on Drug Efflux

Caption: this compound inhibits P-glycoprotein, leading to increased intracellular accumulation of chemotherapeutic drugs.

Interference with Lipid Metabolism

This compound exerts significant effects on lipid metabolism, particularly cholesterol and sphingolipid pathways, which are crucial for cell membrane integrity and signaling.

Cholesterol Biosynthesis

This compound has been shown to lower serum cholesterol levels by inhibiting a key enzyme in the cholesterol biosynthesis pathway.[4]

Data Presentation: Effect of this compound on Cholesterol Precursors

| Cholesterol Precursor | Change with this compound Treatment |

| Δ8-cholestenol | 40-fold increase |

| Desmosterol | Less than 2-fold increase |

| Lathosterol (B1674540) | No increase |

Data from a study in women with breast cancer.[4]

Experimental Protocols: Analysis of Cholesterol Precursors

The levels of cholesterol precursors in serum can be quantified using gas-liquid chromatography (GLC).

Protocol: Gas-Liquid Chromatography for Cholesterol Precursors

-

Sample Preparation: Extract lipids from serum samples using an appropriate solvent mixture (e.g., chloroform:methanol).

-

Saponification: Saponify the lipid extract to release the sterols from their esterified forms.

-

Derivatization: Convert the sterols into more volatile derivatives (e.g., trimethylsilyl (B98337) ethers) for GLC analysis.

-

GLC Analysis: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation.

-

Detection: Use a flame ionization detector (FID) to detect the separated sterols.

-

Quantification: Identify and quantify the cholesterol precursors by comparing their retention times and peak areas with those of known standards.

Mandatory Visualization: this compound's Site of Action in Cholesterol Synthesis

Caption: this compound inhibits the conversion of delta-8-cholestenol to lathosterol in the cholesterol biosynthesis pathway.

Sphingolipid Metabolism

This compound modulates the metabolism of sphingolipids, a class of lipids involved in critical cellular processes, including apoptosis and cell proliferation.[5] It has been shown to inhibit acid ceramidase and glucosylceramide synthase.[6]

Experimental Protocols: Acid Ceramidase Activity Assay

The activity of acid ceramidase can be measured using a fluorescent substrate.

Protocol: In Vitro Acid Ceramidase Activity Assay

-

Cell Lysate Preparation: Prepare cell lysates from cancer cells treated with this compound or vehicle control.

-

Substrate: Use a fluorescently labeled ceramide analog as a substrate.

-

Incubation: Incubate the cell lysates with the fluorescent substrate in an acidic buffer (pH 4.5) at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable solvent.

-

Extraction: Extract the fluorescent product (sphingosine analog) from the reaction mixture.

-

Quantification: Measure the fluorescence of the extracted product using a fluorometer.

-

Data Analysis: Calculate the acid ceramidase activity based on the amount of fluorescent product formed per unit of protein per unit of time.

Mandatory Visualization: this compound's Impact on Sphingolipid Metabolism

References

- 1. Drug interaction potential of this compound and N-desmethylthis compound with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-hydroxylation of tamoxifen and this compound by human and rat cytochrome P450 3A subfamily enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of sphingolipid metabolism by tamoxifen and N-desmethyltamoxifen in acute myelogenous leukemia – Impact on enzyme activity and response to cytotoxics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tamoxifen and this compound lower serum cholesterol by inhibition of delta 8-cholesterol conversion to lathosterol in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tamoxifen regulation of sphingolipid metabolism—therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel off-target effect of tamoxifen--inhibition of acid ceramidase activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Anti-Tumorigenic Properties of Toremifene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toremifene is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) class, structurally similar to tamoxifen.[1][2] It is primarily utilized in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[3][4] this compound's therapeutic effect stems from its ability to exhibit both estrogenic and antiestrogenic activities in a tissue-specific manner.[5] In breast tissue, it acts as an estrogen antagonist, competitively inhibiting the binding of estradiol (B170435) to estrogen receptors (ER), thereby blocking the proliferative stimulus in ER-positive cancer cells.[3][4] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the anti-tumorigenic properties of this compound, focusing on its mechanism of action, efficacy in various cancer models, and the experimental methodologies employed.

Core Mechanism of Action: Estrogen Receptor Modulation

The principal anti-tumorigenic mechanism of this compound is its competitive antagonism of the estrogen receptor.[3] In hormone-dependent cancer cells, estrogen binds to ERs, leading to a conformational change, dimerization, and translocation to the nucleus. This complex then binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that promote cell proliferation and growth. This compound binds to the ER with an affinity approximately 5% that of estradiol, effectively blocking the binding of endogenous estrogen and preventing the downstream signaling cascade that drives tumor growth.[2]

While its primary role in breast cancer is as an ER antagonist, this compound demonstrates partial agonist activity in other tissues. For instance, it can have estrogenic effects on bone, potentially aiding in the maintenance of bone density, and on serum lipid profiles by lowering LDL cholesterol.[3]

In Vitro Preclinical Efficacy

This compound's anti-tumorigenic effects have been extensively documented in vitro across various cancer cell lines. The primary focus has been on breast cancer, distinguishing between hormone-dependent (ER-positive) and hormone-independent (ER-negative) cells.

Data Summary: In Vitro Studies

| Cell Line | Cancer Type | Key Findings | Concentration/Dose | Reference |

| MCF-7 | Breast (ER+) | Potent growth inhibition. | 10⁻¹⁰ to 10⁻⁶ M | [6] |

| Growth inhibition reversible by estradiol at <10⁻⁶ M. | <10⁻⁶ M | [7] | ||

| Cytotoxic at higher concentrations. | >10⁻⁶ M | [7] | ||

| 60% of cells showed apoptotic morphology after 3 days. | 7.5 µM | [8] | ||

| MDA-MB-231 | Breast (ER-) | Ineffective; no growth inhibition observed. | Not specified | [6] |

| ZR-75-1 | Breast (ER+) | This compound treatment led to elevated TRPM-2 and TGFβ1 mRNA levels. | 5-10 µM | [8] |

| HAVSMCs | Vascular Smooth Muscle | Induced G0/G1 phase arrest, apoptosis, and inhibited proliferation, migration, and adhesion. | Not specified | [9] |

Key Experimental Protocols: In Vitro

3.2.1 Cell Viability and Proliferation Assay (e.g., MTT Assay)

-

Objective: To quantify the effect of this compound on the metabolic activity and proliferation of cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound (e.g., ranging from 10⁻¹⁰ to 10⁻⁵ M) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

3.2.2 Apoptosis Assay (e.g., Annexin V/PI Staining)

-

Objective: To detect and quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound at a specific concentration and for a defined duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

In Vivo Preclinical Efficacy

The anti-tumorigenic activity of this compound observed in vitro has been validated in several animal models, demonstrating its efficacy in suppressing tumor growth and development in a living system.

Data Summary: In Vivo Studies

| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Reference |

| Athymic Mice | Breast (MCF-7 Xenograft) | This compound (77 ± 44 µ g/day ) via Silastic capsule | Inhibited estradiol-stimulated tumor growth by >70%. | [6] |

| Athymic Mice | Breast (MDA-MB-231 Xenograft) | This compound treatment | No influence on tumor growth. | [6] |

| DMBA-induced Rat Model | Mammary Tumors | This compound (200 µ g/day , p.o.) | Effective in preventing tumor development. Effect was tumoristatic, as cessation of treatment led to tumor growth. | [6][10] |

| TRAMP Mouse Model | Prostate Cancer | Low-dose this compound (6.6 mg/kg/day) | Increased tumor latency by up to 12 weeks. At 33 weeks, 60% of treated animals were tumor-free vs. 0% in the placebo group. | [11] |

| High-dose this compound (33 mg/kg/day) | Increased tumor latency, but less effective than the low dose. | [11] |

Key Experimental Protocols: In Vivo

4.2.1 Xenograft Tumor Model in Athymic Mice

-

Objective: To evaluate the effect of this compound on the growth of human tumors implanted in immunodeficient mice.

-

Methodology:

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10⁶ MCF-7 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

-

Hormone Supplementation: For ER-positive tumors like MCF-7, a slow-release estradiol pellet or Silastic capsule is implanted subcutaneously to stimulate tumor growth.[6]

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

-

Treatment Administration: Once tumors reach the target size, mice are randomized into treatment and control groups. This compound is administered through various routes, such as oral gavage, intraperitoneal injection, or via implanted slow-release capsules.[6] The control group receives a vehicle placebo.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

-

Additional Anti-Tumorigenic Mechanisms

Preclinical research indicates that this compound's anti-cancer effects are not solely dependent on ER antagonism. It influences several other cellular pathways that contribute to its overall efficacy.

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death. This may involve the upregulation of pro-apoptotic genes like testosterone-repressed prostatic message-2 (TRPM-2) and the tumor suppressor p53.[8][9]

-

Modulation of Growth Factors: The drug can induce the expression of transforming growth factor-beta (TGF-β), a potent inhibitor of epithelial cell growth, while inhibiting insulin-like growth factor-1 (IGF-1), which is a key promoter of cell proliferation.[7]

-

Cell Cycle Arrest: this compound can cause cell cycle arrest, particularly at the G0/G1 phase, thereby preventing cells from progressing to the DNA synthesis (S) phase and subsequent mitosis.[9]

-

Inhibition of Angiogenesis: Evidence suggests this compound may inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[3] One proposed mechanism for this is its adverse effect on vascular smooth muscle cells (VSMCs), which is mediated by the inhibition of the Rho/ROCK signaling pathway, leading to cytoskeleton damage and reduced cell migration and proliferation.[9]

References

- 1. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 4. This compound Citrate - NCI [cancer.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Preclinical studies with this compound as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in postmenopausal breast cancer. Efficacy, safety and cost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The adverse effect of anticancer drug this compound on vascular smooth muscle cells is an important aspect of its tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor actions of this compound in the 7,12-dimethylbenzanthracene (DMBA)-induced rat mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound prevents prostate cancer in the transgenic adenocarcinoma of mouse prostate model - PubMed [pubmed.ncbi.nlm.nih.gov]

Toremifene's Impact on Cell Cycle Regulation in MCF-7 Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toremifene, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its primary mechanism of action involves the competitive inhibition of estrogen binding to the estrogen receptor, leading to a cascade of events that culminate in the arrest of the cell cycle, primarily at the G0/G1 phase. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effect on cell cycle regulation in the widely studied MCF-7 human breast cancer cell line. It consolidates quantitative data on cell cycle distribution and the expression of key regulatory proteins, details essential experimental protocols, and visualizes the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development, aiming to facilitate a deeper understanding of this compound's therapeutic action and to support further research in endocrine therapies.

Introduction

MCF-7, an ER-positive human breast adenocarcinoma cell line, serves as a critical in vitro model for studying the efficacy and mechanisms of endocrine therapies. This compound, a non-steroidal triphenylethylene (B188826) derivative, exhibits a high affinity for the estrogen receptor, acting as an antagonist in breast tissue. By competitively binding to the ER, this compound effectively blocks the mitogenic signaling cascade initiated by estrogen, thereby impeding cancer cell proliferation. A key consequence of this ER antagonism is the induction of cell cycle arrest, a critical determinant of its anti-tumor activity. This guide delves into the specifics of this process, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular pathways.

Quantitative Data on this compound's Effects in MCF-7 Cells

The antiproliferative effect of this compound on MCF-7 cells is dose-dependent and primarily characterized by an arrest in the G0/G1 phase of the cell cycle.

Cell Cycle Distribution Analysis

Treatment of MCF-7 cells with this compound leads to a significant redistribution of cells among the different phases of the cell cycle. As demonstrated by flow cytometry, this compound induces a notable accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.

| Treatment Condition | Concentration | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Control (Vehicle) | - | - | 45% | 40% | 15% | [1] |